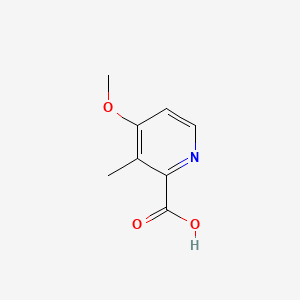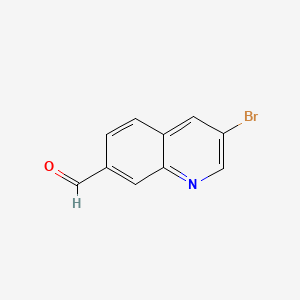
3-Bromoquinoline-7-carbaldehyde
Overview
Description
3-Bromoquinoline-7-carbaldehyde is a chemical compound with the molecular formula C10H6BrNO and a molecular weight of 236.068 . It undergoes bromine-magnesium exchange reaction with lithium tributylmagnesate in toluene at -10°C .
Synthesis Analysis
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The structure of this compound consists of a quinoline ring system, which is a benzene ring fused with a pyridine moiety . The presence of heteroatoms allows for functionalities and activities, making them of critical importance for medicinal chemists .Chemical Reactions Analysis
Quinoline undergoes various reactions to yield functionalized quinolines . For example, the Combes/Conrad–Limpach reaction involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Physical and Chemical Properties Analysis
This compound has a boiling point of 350.1±22.0°C at 760 mmHg . It should be stored in a tightly closed container, in a cool and dry place .Scientific Research Applications
Synthesis and Chemical Reactions
3-Bromoquinoline-7-carbaldehyde and its analogs serve as key intermediates in the synthesis of diverse heterocyclic compounds. These molecules are pivotal in constructing fused or binary quinoline-based heterocyclic systems, which are often pursued for their potential biological activities. The synthesis methodologies for these quinolines include palladium-catalyzed reactions, such as Heck coupling followed by aldol reactions, to afford corresponding isoquinolines in good yields. Notably, the Friedländer condensation has been employed for the generation of bidentate and tridentate 6-bromoquinoline derivatives, demonstrating the versatility of bromoquinolines in synthetic organic chemistry. These synthetic pathways highlight the significance of this compound and related compounds in the preparation of complex molecular architectures with potential applications in various domains of chemistry and biology (Hamama et al., 2018), (Cho & Patel, 2006), (Hu, Zhang, & Thummel, 2003).
Biological Evaluation and Docking Analysis
The chemistry of 2-chloroquinoline-3-carbaldehydes, which are closely related to this compound, has been extensively studied for their biological significance. These compounds have shown a wide variety of biological activities, and derivatives synthesized from them have been evaluated as potential inhibitors of human AKT1, a key enzyme implicated in cancer progression. The docking analysis of these derivatives has shown significant inhibitory potency, suggesting their relevance in the design of new therapeutic agents targeting cancer and other diseases. Such studies underscore the potential of this compound analogs in the realm of medicinal chemistry (Ghanei et al., 2016).
Antimicrobial and Antioxidant Activities
Novel chloroquinoline analogs, which share structural similarities with this compound, have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds have displayed potent activity against a variety of bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, as well as notable antioxidant properties. Such findings highlight the therapeutic potential of bromoquinoline derivatives in treating infectious diseases and their possible applications as antioxidants (Zeleke et al., 2020), (Abdi et al., 2021).
Environmental and Material Science Applications
In the field of corrosion inhibition, quinoline derivatives have been shown to be effective in protecting mild steel against corrosion in acidic environments. The inhibition efficiency of these compounds has been attributed to their ability to adsorb onto the metal surface, forming a protective barrier. This application demonstrates the potential of this compound analogs in industrial applications, particularly in materials science and engineering (Lgaz et al., 2017).
Future Directions
Quinoline and its derivatives have gained considerable attention due to their potential for industrial and medicinal applications . Future research may focus on the development of more efficient synthesis methods, exploration of new functionalizations, and investigation of their biological and pharmaceutical activities .
Mechanism of Action
Target of Action
Quinoline compounds, to which 3-bromoquinoline-7-carbaldehyde belongs, are known for their versatile applications in medicinal chemistry . They often interact with various biological targets, leading to a range of pharmaceutical activities .
Mode of Action
Quinoline compounds typically interact with their targets through various mechanisms, including free radical reactions, nucleophilic substitution, and oxidation . The specific interaction of this compound with its targets would depend on the nature of the target and the biochemical environment.
Biochemical Pathways
Quinoline compounds are known to influence a variety of biochemical pathways due to their broad spectrum of biological activity .
Pharmacokinetics
It is noted that the compound has high gi absorption and is bbb permeant . The compound’s skin permeation is low, and its lipophilicity is moderate .
Result of Action
Given the compound’s potential biological and pharmaceutical activities, it is likely to induce significant changes at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These may include the presence of other compounds, pH, temperature, and the specific biochemical environment within the target cells or tissues.
Biochemical Analysis
Biochemical Properties
3-Bromoquinoline-7-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of the enzyme CYP1A2 . This interaction is crucial as CYP1A2 is involved in the metabolism of various drugs and xenobiotics. The compound’s ability to inhibit this enzyme can affect the metabolic pathways of these substances, potentially leading to altered pharmacokinetics and dynamics.
Cellular Effects
This compound impacts various cellular processes and functions. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression patterns . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions. For instance, its interaction with CYP1A2 results in the inhibition of this enzyme’s activity . This binding interaction is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s active site, blocking substrate access.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, although the extent of these effects can diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, it can lead to toxic or adverse effects . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, its interaction with CYP1A2 influences the metabolic flux of various substrates through this pathway . Additionally, the compound can affect the levels of certain metabolites, leading to changes in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence the compound’s localization and accumulation within different cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization influences its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Properties
IUPAC Name |
3-bromoquinoline-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO/c11-9-4-8-2-1-7(6-13)3-10(8)12-5-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXAJGOYRWLLNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C=C1C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90721434 | |
| Record name | 3-Bromoquinoline-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90721434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1259224-17-3 | |
| Record name | 3-Bromo-7-quinolinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1259224-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromoquinoline-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90721434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-4-(4-chloro-2-(2-(4-fluoro-1H-pyrazol-1-yl)ethoxy)-6-methylphenyl)-N-(2,2-difluoropropyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B567811.png)

![Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B567815.png)

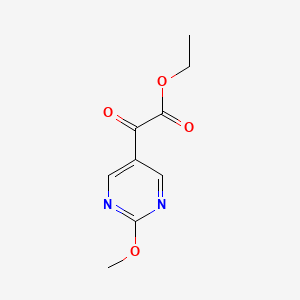
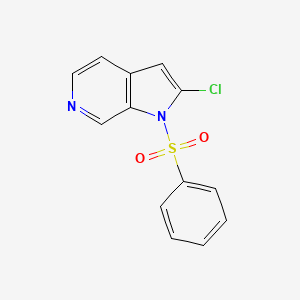
![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile](/img/structure/B567822.png)
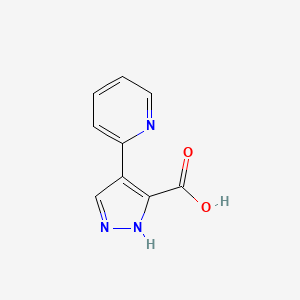
![4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B567826.png)
![3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B567827.png)

